molecular formula C10H12ClN3 B1432552 6-chloro-N,2-dicyclopropylpyrimidin-4-amine CAS No. 617716-49-1

6-chloro-N,2-dicyclopropylpyrimidin-4-amine

Cat. No.: B1432552
CAS No.: 617716-49-1
M. Wt: 209.67 g/mol
InChI Key: QNGRNGLSWRHCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N,2-dicyclopropylpyrimidin-4-amine is a chemical compound with the molecular formula C10H12ClN3. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 6th position and two cyclopropyl groups attached to the nitrogen and carbon atoms of the pyrimidine ring.

Properties

IUPAC Name

6-chloro-N,2-dicyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c11-8-5-9(12-7-3-4-7)14-10(13-8)6-1-2-6/h5-7H,1-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGRNGLSWRHCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,2-dicyclopropylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor. One common method involves the use of 2,4-diamino-6-hydroxypyrimidine as a starting material, which is chlorinated using phosphorus oxychloride (POCl3) under controlled conditions. The reaction is quenched with alcohols, and the product is isolated by neutralizing the hydrochloride salt with ammonia .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents such as phosphorus oxychloride can improve the cost-effectiveness and environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,2-dicyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as methylamine or aniline derivatives in the presence of bases like potassium tert-butoxide.

    Oxidation: Hydrogen peroxide (H2O2) with CoFe2O4 magnetic nanocatalyst in ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amino-substituted pyrimidines.

Mechanism of Action

The mechanism of action of 6-chloro-N,2-dicyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and cyclopropyl groups contribute to its binding affinity and selectivity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby modulating biochemical pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N,2-dicyclopropylpyrimidin-4-amine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug discovery and materials science .

Biological Activity

6-Chloro-N,2-dicyclopropylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H13ClN4, with a molecular weight of 228.69 g/mol. It features a pyrimidine ring substituted with a chlorine atom and two dicyclopropyl groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

The data indicates that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rising incidence of antibiotic-resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer assays. It has been evaluated for cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Data

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical cancer)12 µM
MCF-7 (Breast cancer)15 µM
A549 (Lung cancer)20 µM

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt critical signaling pathways in cancer cells.

Case Studies

  • Antibacterial Efficacy Against MRSA : A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study indicated that modifications to the pyrimidine structure could enhance potency and selectivity against resistant strains.
  • Cytotoxicity in Cancer Models : In vitro studies have shown that this compound selectively induces apoptosis in cancer cells while sparing normal cells. This selectivity suggests potential for therapeutic applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N,2-dicyclopropylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-chloro-N,2-dicyclopropylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.